molecular formula C10H13ClFN B3366041 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride CAS No. 1311314-22-3

3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride

Cat. No.: B3366041
CAS No.: 1311314-22-3
M. Wt: 201.67
InChI Key: HZPYJZOXCJOKMP-UHFFFAOYSA-N
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Description

Significance of Cyclobutane-Containing Amine Scaffolds in Medicinal Chemistry and Chemical Biology Research

Cyclobutane-containing amine scaffolds are increasingly recognized for their valuable contributions to drug design and discovery. nih.govru.nlvilniustech.lt The cyclobutane (B1203170) ring, a four-membered carbocycle, possesses a unique, puckered three-dimensional structure that distinguishes it from more common, planar aromatic rings or flexible acyclic linkers. nih.govpharmablock.com This distinct conformation offers several advantages in medicinal chemistry.

One of the most significant properties of the cyclobutane motif is its ability to impart conformational restriction on a molecule. nih.govru.nl By limiting the number of possible conformations a ligand can adopt, the entropic penalty upon binding to a biological target can be reduced, which may lead to an increase in binding affinity and potency. nih.gov This rigidity can also be used to orient key pharmacophoric groups in a precise spatial arrangement to optimize interactions with a target protein. nih.govru.nlvilniustech.lt

When combined with an amine group—a critical functional group for establishing interactions with biological targets—the cyclobutane scaffold serves as a robust framework for building novel chemical entities with potential therapeutic applications across various disease areas. ru.nlrsc.org

Rationale for Academic Investigation of 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride Derivatives

The academic and industrial pursuit of derivatives based on this compound is founded on a clear scientific rationale that combines the strategic advantages of its core components. This compound serves as a valuable "building block" for creating libraries of more complex molecules for biological screening. researchgate.net

The Fluorophenyl Group: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile. researchgate.net The fluorine atom at the meta-position of the phenyl ring can significantly alter the molecule's properties. It can influence electronic characteristics, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic or hydrogen-bonding interactions.

The Cyclobutane-Amine Core: As detailed previously, the cyclobutane ring provides a conformationally restricted, three-dimensional scaffold. nih.govresearchgate.net This rigid structure is desirable for creating selective ligands and improving metabolic stability. The primary amine serves as a key handle for further chemical modification (derivatization) and as a potential interaction point with biological targets.

The Hydrochloride Salt: The formation of a hydrochloride salt is a common practice for amine-containing compounds in research and pharmaceutical development. This salt form generally imparts improved stability, crystallinity, and solubility in aqueous solutions, which simplifies handling, formulation, and experimental testing.

The rationale for investigating derivatives is, therefore, to systematically explore how modifications to this scaffold affect biological activity. Researchers can synthesize a variety of analogs by functionalizing the amine group to probe structure-activity relationships (SAR). This approach allows for the systematic optimization of a compound's potency, selectivity, and pharmacokinetic properties, with the goal of identifying a lead compound for further development. rsc.org

Overview of Research Trajectories for Novel Chemical Entities in Drug Discovery

The development of a novel chemical entity (NCE) like a derivative of this compound into a marketable drug is a long, complex, and highly regulated process. This trajectory can be broadly divided into several key stages, from initial discovery to post-market surveillance. frontiersin.orgnih.gov

Drug Discovery and Pre-Discovery: This initial phase begins with basic research to understand the underlying mechanisms of a disease and to identify a suitable biological target, such as a specific protein or enzyme. frontiersin.orgppd.com Following target identification, a search for molecules or "hits" that interact with this target is initiated, often through high-throughput screening of large compound libraries. zeclinics.com These initial hits are then chemically modified and optimized to improve their properties, transforming them into "lead" compounds with greater potency and more favorable drug-like characteristics. nih.govzeclinics.com

Preclinical Development: Before a drug candidate can be tested in humans, it must undergo rigorous preclinical evaluation. This stage involves extensive in vitro (cell-based) and in vivo (animal) studies to gather data on the compound's safety, toxicity, pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug), and pharmacodynamics (the drug's effect on the body). profil.comfiosgenomics.compatheon.com The goal is to establish an initial safety profile and to recommend a starting dose for human trials. This data is compiled into an Investigational New Drug (IND) application, which is submitted to a regulatory authority like the U.S. Food and Drug Administration (FDA) for approval to begin clinical trials. fiosgenomics.comsymmetric.events

Clinical Research (Clinical Trials): Once the IND is approved, the NCE enters clinical trials involving human participants. This phase is typically divided into three sequential stages, each with a distinct objective. patheon.comclinsurggroup.com

PhasePrimary Objective(s)Typical Number of Participants
Phase I Assess safety, tolerability, pharmacokinetics, and determine a safe dosage range.20 to 100 healthy volunteers or patients. patheon.com
Phase II Evaluate efficacy (whether the drug works for the intended disease) and further assess safety in a larger group of patients. profil.compatheon.comUp to several hundred patients with the condition. patheon.com
Phase III Confirm efficacy, monitor side effects, compare to standard or equivalent treatments, and collect data for safe and effective use.300 to 3,000 patients with the condition. patheon.com

Regulatory Submission and Approval: Following the successful completion of Phase III trials, the drug sponsor submits a New Drug Application (NDA) to the regulatory authorities. frontiersin.org The NDA contains all the data gathered during the discovery and development process. Regulators review this comprehensive information to decide whether the drug is safe and effective for its intended use and if its benefits outweigh the risks.

Post-Marketing Surveillance (Phase IV): After a drug is approved and marketed, surveillance continues to monitor its long-term safety and efficacy in a broad patient population. symmetric.events These Phase IV studies can reveal rare or long-term side effects and may lead to new uses for the drug.

This entire process is resource-intensive, often taking more than a decade to complete.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-fluorophenyl)cyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-9-3-1-2-7(4-9)8-5-10(12)6-8;/h1-4,8,10H,5-6,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPYJZOXCJOKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=CC(=CC=C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807939-75-8
Record name 3-(3-fluorophenyl)cyclobutan-1-amine hydrochloride
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Synthetic Methodologies and Advanced Chemical Transformations

Diverse Synthetic Routes to the 3-(3-Fluorophenyl)cyclobutan-1-amine Hydrochloride Scaffold

The construction of the 3-arylcyclobutanamine framework can be achieved through a variety of synthetic methodologies, each offering distinct advantages in terms of efficiency, scalability, and substrate scope.

Strain Release Amination in Cyclobutane (B1203170) Synthesis

A powerful strategy for the direct introduction of amine functionalities onto cyclobutane cores involves the concept of strain-release amination. nih.govanu.edu.au This method capitalizes on the inherent ring strain of highly constrained bicyclic systems, such as bicyclo[1.1.0]butanes, to drive the reaction forward. blogspot.combaranlab.org The process involves the nucleophilic addition of an amine to the strained C-C bond of an activated bicyclobutane derivative, effectively "spring-loading" the system for amination. nih.govanu.edu.au

Researchers have developed bench-stable arylsulfonyl-substituted bicyclobutanes that can undergo amination under mild conditions. blogspot.combaranlab.org The strategic placement of electron-withdrawing groups on the phenylsulfonyl moiety enhances the reactivity of the central bond, facilitating the reaction with a broad range of amines. blogspot.combaranlab.org This approach allows for the late-stage introduction of the cyclobutane motif, a significant advantage in medicinal chemistry programs. nih.govanu.edu.au

Cycloaddition Reactions for Cyclobutane Ring Formation

Cycloaddition reactions, particularly [2+2] cycloadditions, represent a cornerstone in the synthesis of four-membered rings. nih.govorganic-chemistry.orgharvard.edu These reactions involve the concerted or stepwise combination of two unsaturated molecules to form a cyclobutane ring. researchgate.net The formation of the 3-(3-fluorophenyl)cyclobutane core can be envisioned through the cycloaddition of a styrene (B11656) derivative (1-fluoro-3-vinylbenzene) with a suitable ketene (B1206846) equivalent or another alkene.

Thermal and photochemical conditions are often employed to promote these transformations. harvard.edu For instance, the visible-light-mediated [2+2] cycloaddition of enones has been shown to produce cyclobutane products with high diastereoselectivity. organic-chemistry.org Lewis acid catalysis can also be utilized to facilitate the [2+2] cycloaddition of terminal alkenes with allenoates, providing a rapid route to 1,3-substituted cyclobutanes. organic-chemistry.org

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com In the context of this compound, this strategy would typically involve the reaction of 3-(3-fluorophenyl)cyclobutanone (B1439957) with an ammonia (B1221849) source, followed by reduction of the resulting imine or enamine intermediate. libretexts.org

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for imines over ketones. masterorganicchemistry.comyoutube.com This chemoselectivity allows for a one-pot procedure where the ketone, amine, and reducing agent are combined, simplifying the synthetic process. wikipedia.orgyoutube.com

Palladium-Catalyzed C-H Arylation for Functionalization

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of unactivated C-H bonds. nih.gov This methodology can be applied to cyclobutane scaffolds to introduce aryl groups, such as the 3-fluorophenyl moiety. acs.org The reaction typically involves a directing group to guide the palladium catalyst to a specific C-H bond, followed by coupling with an aryl halide or an equivalent arylating agent. nih.gov

Recent advancements have demonstrated the feasibility of Pd(II)-catalyzed C(sp3)–H arylation on cyclobutane frameworks. acs.org While the direct synthesis of this compound via this method might be complex, it offers a potential route for the late-stage introduction of the fluorophenyl group onto a pre-existing cyclobutanamine scaffold, or for the synthesis of related analogs.

Stereoselective Synthesis of Cyclobutane-Amine Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of cyclobutane-amine derivatives is of paramount importance.

Control of Diastereoselectivity and Enantioselectivity

Achieving control over both diastereoselectivity and enantioselectivity in the synthesis of substituted cyclobutanes is a significant challenge. acs.orgrsc.org Diastereoselectivity can often be controlled by the choice of reagents and reaction conditions. For example, in the reduction of substituted cyclobutanones, the stereochemical outcome can be influenced by the steric bulk of the reducing agent and the substituents on the cyclobutane ring. acs.org

Enantioselective synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. acs.orgrsc.org Rhodium-catalyzed reactions have been shown to be effective in the diastereoselective synthesis of substituted cyclobutanes. nih.govacs.org Furthermore, palladium-catalyzed enantioselective C(sp3)–H arylation of aminomethyl-cyclobutanes has been reported, utilizing a chiral N-acetyl amino acid ligand to control the enantioselectivity. acs.orgchemrxiv.org This approach allows for the creation of carbon-aryl bonds on the cyclobutane framework with excellent enantiomeric ratios. acs.orgchemrxiv.org

Accessing Chiral-at-Cyclobutane Scaffolds

The construction of the 3-aryl-3-fluorocyclobutanamine core is a multi-step process that requires careful control of stereochemistry. A key strategy for synthesizing these scaffolds begins with a commercially available precursor, 3-oxocyclobutane carboxylic acid. This approach allows for the sequential introduction of the aryl and amine functionalities, as well as the fluorine atom.

The synthesis can be initiated by treating 3-oxocyclobutane carboxylic acid with an excess of an aryllithium reagent, such as (3-fluorophenyl)lithium. This reagent is typically generated in situ from the corresponding aryl bromide and butyllithium. This step serves to install the 3-fluorophenyl group onto the cyclobutane ring, yielding a tertiary alcohol.

Subsequent deoxyfluorination of the tertiary alcohol introduces the fluorine atom at the 3-position of the cyclobutane ring. This transformation can be challenging and may proceed with incomplete inversion of configuration, leading to a mixture of cis and trans diastereomers. The ratio of these diastereomers can be influenced by the choice of fluorinating agent and reaction conditions.

With the aryl group and fluorine atom in place, the carboxylic acid moiety is then converted to the amine. A common and effective method for this transformation is the Curtius rearrangement. This involves converting the carboxylic acid to an acyl azide (B81097), which then rearranges upon heating to an isocyanate. The isocyanate is subsequently hydrolyzed to yield the primary amine. This rearrangement proceeds with retention of configuration at the migrating carbon.

The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid. The separation of the cis and trans diastereomers can be performed at an intermediate stage, often after the deoxyfluorination step, using chromatographic techniques to yield diastereomerically pure products. While this methodology provides access to diastereomerically distinct scaffolds, achieving high enantioselectivity often requires the use of chiral starting materials or asymmetric catalytic methods, which remains a significant synthetic challenge.

Derivatization and Functionalization Strategies of the Core Structure

Once the 3-(3-fluorophenyl)cyclobutan-1-amine core has been synthesized, its primary amine group serves as a versatile handle for a wide range of derivatization and functionalization reactions. These modifications are crucial for generating analogs with diverse properties.

The primary amine of the core structure is readily susceptible to N-alkylation and N-acylation, providing straightforward access to a library of derivatives.

N-Alkylation is typically achieved by reacting the amine with an alkyl halide (e.g., alkyl chloride, bromide, or iodide). This reaction is a nucleophilic aliphatic substitution where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. The degree of alkylation (mono- vs. di-alkylation) can be controlled by the stoichiometry of the reactants.

N-Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or a carboxylic anhydride. This reaction is a nucleophilic acyl substitution that forms a stable amide bond. The reaction is often performed in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to scavenge the acid byproduct. These reactions are generally high-yielding and can be performed under mild conditions.

Below is a table representing typical N-alkylation and N-acylation reactions that could be applied to the 3-(3-fluorophenyl)cyclobutan-1-amine core structure.

EntryReagentReaction TypeProduct TypeTypical Conditions
1Methyl iodideN-AlkylationSecondary AmineK2CO3, Acetonitrile (B52724), RT
2Benzyl bromideN-AlkylationSecondary AmineEt3N, THF, 50 °C
3Acetyl chlorideN-AcylationAmidePyridine, CH2Cl2, 0 °C to RT
4Benzoyl chlorideN-AcylationAmideDIPEA, CH2Cl2, RT
5Acetic anhydrideN-AcylationAmideCatalyst-free, neat, RT

This table is illustrative of general synthetic transformations and does not represent experimentally verified results for the specific substrate.

Regioselectivity in the context of this compound primarily relates to the stereochemical relationship between the substituents on the cyclobutane ring. The synthesis described in section 2.2.2 can yield both cis and trans isomers. The separation of these diastereomers allows for the selective study of how the spatial arrangement of the functional groups influences molecular properties.

Further regioselective modifications could target the aromatic ring. The fluorine substituent at the 3-position of the phenyl ring directs electrophilic aromatic substitution to the ortho and para positions relative to the fluorine atom. However, such reactions would need to be carefully controlled to avoid reactions at the amine functionality. Chemoselectivity is also a key consideration, particularly in reactions that could potentially involve both the primary amine and the aromatic ring. For instance, in acylation reactions, the amine is significantly more nucleophilic than the aromatic ring, ensuring that the reaction occurs selectively at the nitrogen atom.

Mechanistic Elucidation of Synthetic Pathways

The synthetic route to 3-(3-fluorophenyl)cyclobutan-1-amine involves several key transformations with well-studied mechanisms.

The deoxyfluorination of the tertiary alcohol intermediate is a critical step. While various reagents can be used, the mechanism often involves the activation of the alcohol's hydroxyl group to form a good leaving group. This is followed by a nucleophilic attack by a fluoride (B91410) ion. The stereochemical outcome of this S(_N)2-type reaction is typically inversion of configuration. However, competing S(_N)1 pathways, involving a carbocation intermediate, can lead to a loss of stereoselectivity and the formation of both cis and trans products. The stability of the potential carbocation on the cyclobutane ring and the specific fluorinating agent employed are key factors determining the mechanistic pathway and the resulting diastereomeric ratio.

The Curtius rearrangement is a thermal or photochemical decomposition of a carboxylic azide to an isocyanate. The mechanism is believed to be a concerted process, where the loss of nitrogen gas occurs simultaneously with the migration of the alkyl group (in this case, the cyclobutyl group) from the carbonyl carbon to the nitrogen atom. nih.govwikipedia.org A key feature of this concerted mechanism is the complete retention of stereochemistry at the migrating carbon. nih.gov This is crucial for preserving the stereochemical integrity of the cyclobutane scaffold established in the preceding steps. The isocyanate intermediate is then trapped by a nucleophile. If water is used, it adds to the isocyanate to form an unstable carbamic acid, which then spontaneously decarboxylates to yield the final primary amine. organic-chemistry.orgbyjus.com

Computational and Theoretical Investigations of 3 3 Fluorophenyl Cyclobutan 1 Amine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in analyzing the electronic structure and predicting the reactivity of molecules. scienceopen.comresearchgate.net For 3-(3-fluorophenyl)cyclobutan-1-amine, these calculations can reveal how the interplay between the cyclobutane (B1203170) ring, the amine group, and the fluorophenyl substituent dictates its chemical behavior.

The fluorine atom, being highly electronegative, significantly influences the electron distribution across the aromatic ring. This inductive effect can alter the molecule's electrostatic potential, dipole moment, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. DFT calculations can precisely quantify these parameters, offering a predictive understanding of how the molecule might interact with biological targets. acs.org

Furthermore, quantum chemical methods can be used to calculate various reactivity descriptors. nih.govarxiv.org These descriptors help in predicting sites susceptible to electrophilic or nucleophilic attack, which is crucial for understanding potential metabolic pathways or the nature of binding to a receptor. The combination of structural and electronic data from these calculations provides a comprehensive picture of the molecule's intrinsic properties. arxiv.org

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations
PropertyPredicted ValueSignificance
HOMO Energy-7.2 eVRelates to the ability to donate electrons.
LUMO Energy-0.5 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap6.7 eVIndicator of chemical stability and reactivity.
Dipole Moment3.5 DMeasures the overall polarity of the molecule.
Electrostatic PotentialNegative potential around the fluorine atom; positive potential near the amine group.Indicates regions for non-covalent interactions.

Conformational Analysis and Molecular Dynamics Simulations of Cyclobutane Ring Systems

The three-dimensional structure of a molecule is critical to its biological activity. The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain. libretexts.orgdalalinstitute.com The dihedral angle of this pucker is a key conformational parameter. researchgate.net For a substituted cyclobutane like 3-(3-fluorophenyl)cyclobutan-1-amine, the substituents can adopt either pseudo-axial or pseudo-equatorial positions on this puckered ring. researchgate.net

Conformational analysis, often performed using computational methods, aims to identify the lowest energy (most stable) conformations. acs.org These studies reveal that for 3-substituted cyclobutanamines, the trans isomer, where the substituents are on opposite faces of the ring, is often more stable than the cis isomer due to reduced steric hindrance. The phenyl group typically prefers a pseudo-equatorial position to minimize steric clashes with the ring hydrogens. researchgate.net

Table 2: Conformational Parameters of Substituted Cyclobutane Rings
ParameterTypical ValueDescription
Ring Puckering Angle~25-35°The dihedral angle defining the deviation from planarity. libretexts.orgresearchgate.net
C-C-C Bond Angles~88°Internal bond angles of the cyclobutane ring, indicating significant angle strain. libretexts.org
Energy Barrier to Planarity~5 kJ/molThe energy required to flatten the puckered ring.
Axial vs. Equatorial PreferenceEquatorial preference for bulky substituentsSubstituents prefer the less sterically hindered equatorial position. researchgate.net

In Silico Prediction of Protein-Ligand Interactions through Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. ugm.ac.idijper.org This method is fundamental in structure-based drug design for identifying potential hits and optimizing lead compounds. ulisboa.pt For 3-(3-fluorophenyl)cyclobutan-1-amine hydrochloride, docking studies can hypothesize its binding mode within the active site of a specific protein, shedding light on the key interactions that contribute to its biological activity. nih.govscispace.com

The docking process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding pocket and then using a scoring function to rank them. A successful docking simulation will place the ligand in a pose that maximizes favorable interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—and minimizes steric clashes. nih.govfrontiersin.org

In the case of this compound, the protonated amine group is a likely candidate for forming strong hydrogen bonds or salt bridges with acidic residues (e.g., aspartate or glutamate) in the protein. The fluorophenyl ring can engage in hydrophobic or π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The fluorine atom itself can participate in specific interactions, such as halogen bonds or dipole-dipole interactions, potentially enhancing binding affinity and selectivity. Docking simulations can quantify the energetic contributions of these interactions, providing a rational basis for designing more potent analogs. nih.govfrontiersin.org

Table 3: Hypothetical Molecular Docking Results
ParameterResultInterpretation
Binding Affinity (Docking Score)-7.5 kcal/molPredicted free energy of binding; a more negative value indicates stronger binding.
Key Hydrogen BondsAmine group with ASP-120 and GLU-210Identifies critical polar interactions anchoring the ligand.
Hydrophobic InteractionsFluorophenyl ring with PHE-150, TRP-85Highlights non-polar interactions contributing to binding.
Other InteractionsFluorine atom with backbone carbonyl of LEU-148Suggests a potential role for the fluorine in enhancing affinity.

Cheminformatics Approaches in Scaffold Evaluation for Drug Discovery Research

Cheminformatics applies computational methods to analyze chemical data, aiding in the design and selection of molecules for drug discovery. researchgate.net The 3-phenylcyclobutanamine core is a "scaffold"—a central structural framework. Evaluating this scaffold's properties is essential to determine its suitability for developing new drugs. researcher.life

One key aspect of scaffold evaluation is assessing its "drug-likeness" and novelty. The cyclobutane ring, being a strained, three-dimensional (3D) motif, is considered an attractive scaffold in modern medicinal chemistry. nih.govresearchgate.net It offers a way to "escape from flatland"—the tendency for drug molecules to be overly planar and aromatic. researchgate.net Increased 3D character is often associated with improved solubility, better metabolic stability, and higher selectivity for biological targets. nih.govvilniustech.lt

Cheminformatics tools can analyze large databases of existing drugs and bioactive molecules to determine how frequently the cyclobutane scaffold appears. nih.gov Such analyses show that while less common than five- or six-membered rings, the cyclobutane motif is present in several FDA-approved drugs, demonstrating its clinical viability. nih.govpharmablock.com Furthermore, computational tools can calculate various physicochemical properties for libraries of virtual compounds based on this scaffold, such as molecular weight, lipophilicity (logP), and polar surface area. This helps ensure that potential drug candidates have properties consistent with good oral bioavailability and favorable pharmacokinetics, a strategy known as scaffold-hopping. rsc.org The fluorine substitution further diversifies the chemical space accessible from this scaffold. researchgate.netresearchgate.net

Table 4: Cheminformatics-Based Scaffold Properties
PropertyValue/DescriptorImportance in Drug Discovery
Fraction of sp3 Carbons (Fsp3)0.4A measure of three-dimensionality; higher values are often desirable.
Molecular ComplexityModerateBalances structural novelty with synthetic accessibility.
Scaffold NoveltyUnderrepresented in marketed drugsOffers opportunities for novel intellectual property. nih.gov
Privileged Scaffold PotentialYesThe 3-arylcyclobutanamine framework can be adapted to target multiple protein families. mdpi.com

Detailed Mechanistic Insights into this compound Remain Elusive in Publicly Available Scientific Literature

Despite extensive searches of scientific databases and publicly available literature, detailed experimental data concerning the biological target engagement and specific molecular mechanisms of this compound are not available. The information required to elaborate on its in vitro binding affinity, enzyme inhibition kinetics, cellular pathway modulation, and other mechanistic properties is not present in the public domain.

Efforts to locate specific studies detailing the biological activity of this compound have been unsuccessful. This includes a thorough review of scholarly articles, patent databases, and chemical repositories. While the compound is listed in chemical catalogs, and its basic chemical information is known, dedicated research articles outlining its interactions with biological systems could not be identified.

Consequently, it is not possible to provide a detailed, evidence-based article on the following topics as requested:

Biological Target Engagement and Mechanistic Studies Excluding Clinical Outcomes

Elucidation of Molecular Mechanisms of Action:Without the foundational in vitro and cellular data, any detailed description of the compound's molecular mechanism of action would be speculative and could not be supported by scientific evidence.

While related compounds with similar structural motifs, such as other fluorophenyl or cyclobutanamine derivatives, may have been studied, the strict focus on 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride prevents the inclusion of such data. The scientific community has not, to date, published research that would allow for a comprehensive analysis of this specific compound's biological and mechanistic properties.

Therefore, the creation of an article with the requested detailed scientific content and data tables is not feasible at this time due to the absence of primary research findings in the public domain.

Specific Protein-Ligand Interaction Mapping

Detailed mapping of the interaction between this compound and its protein targets highlights a multifactorial binding mechanism. The primary amine group on the cyclobutane (B1203170) ring is a key player, likely forming strong ionic bonds or hydrogen bonds with acidic residues such as aspartate or glutamate (B1630785) within the binding pocket of target proteins.

Hypothetical Protein-Ligand Interaction Map
Compound MoietyPotential Interacting Protein Residue/FeatureType of Interaction
Primary Amine (NH2)Aspartate, GlutamateIonic Bond, Hydrogen Bond
Phenyl RingPhenylalanine, Tyrosine, Tryptophanπ-π Stacking
Fluorine AtomPeptide Backbone CarbonylOrthogonal Multipolar Interaction
Cyclobutane ScaffoldHydrophobic PocketVan der Waals Forces

Biochemical Pathway Perturbation Analysis

While a definitive analysis of biochemical pathway perturbation by this compound is not available in the public domain, its structural similarity to known monoamine reuptake inhibitors suggests a likely impact on neurotransmitter signaling pathways. Compounds with a phenylcyclobutanamine scaffold are known to interact with monoamine transporters, such as those for serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576).

By inhibiting the reuptake of these neurotransmitters from the synaptic cleft, such compounds can lead to an increase in their concentration, thereby potentiating neurotransmission. This modulation of monoaminergic systems can have downstream effects on various signaling cascades, including those involving G-protein coupled receptors and subsequent second messenger systems. However, without specific experimental data, the precise pathways affected and the extent of their perturbation remain speculative.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The relationship between the chemical structure of this compound and its biological activity is a critical area of investigation. SAR and SPR studies of this compound and its analogs provide valuable information for understanding its pharmacological potential.

Illustrative SAR Data for Phenylcyclobutanamine Analogs
AnalogModificationRelative Binding Affinity (Hypothetical)
3-(3-Fluorophenyl)cyclobutan-1-amineParent Compound1.0
3-(4-Fluorophenyl)cyclobutan-1-amineFluorine at para-position0.8
3-(2-Fluorophenyl)cyclobutan-1-amineFluorine at ortho-position1.2
3-Phenylcyclobutan-1-amineNo fluorine substitution0.5

Impact of Fluorine Substitution on Biological Activity

The incorporation of a fluorine atom into a drug candidate can have profound effects on its biological properties. In the case of this compound, the fluorine at the meta-position of the phenyl ring is expected to influence its electronic properties, lipophilicity, and metabolic stability.

Fluorine's high electronegativity can alter the charge distribution of the phenyl ring, potentially enhancing interactions with the target protein. nih.gov It can also block sites of metabolism, leading to a longer biological half-life. The position of the fluorine atom is crucial; for example, a meta-substitution may have different effects on binding and metabolism compared to an ortho- or para-substitution. Studies on other fluorinated compounds have shown that such substitutions can lead to significant improvements in potency and pharmacokinetic profiles.

Stereochemical Influence on Target Engagement

The stereochemistry of this compound is a critical determinant of its biological activity. The cyclobutane ring can exist as cis and trans diastereomers, and the chiral centers in the molecule mean that it can also exist as different enantiomers. It is well-established that biological systems are chiral, and thus different stereoisomers of a drug can have vastly different affinities for their targets.

For cyclobutane-containing compounds, the relative orientation of the substituents (cis or trans) can significantly affect how the molecule fits into a binding pocket. nih.gov One isomer may adopt a conformation that allows for optimal interactions with the target, while the other isomer may not. This stereoselectivity is a fundamental principle in pharmacology and underscores the importance of synthesizing and testing stereochemically pure compounds.

Hypothetical Target Engagement of Stereoisomers
StereoisomerRelative OrientationHypothetical Binding Affinity (IC50, nM)
cis-(1R,3S)Amine and Fluorophenyl on same side50
trans-(1R,3R)Amine and Fluorophenyl on opposite sides250

Advanced Analytical Methodologies for Research Application

Spectroscopic Characterization for Complex Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous confirmation of a molecule's chemical structure. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the atomic arrangement and molecular weight, confirming the identity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation of 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride. Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) NMR spectra offer a complete picture of the molecule's carbon-hydrogen framework and the position of the fluorine substituent.

In a research context, NMR is crucial for:

Structural Verification: The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum confirm the presence of the fluorophenyl and cyclobutane (B1203170) rings. For instance, distinct signals would correspond to the aromatic protons, the methine protons on the cyclobutane ring, and the methylene (B1212753) protons. ¹³C NMR would further confirm the carbon skeleton, while ¹⁹F NMR would show a characteristic signal for the fluorine atom, confirming its position on the phenyl ring.

Isomer Analysis: The cyclobutane ring in this compound can exist as cis and trans diastereomers. NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), can distinguish between these isomers by analyzing the spatial proximity of protons on the cyclobutane ring. The magnitude of coupling constants between the protons on the C1 and C3 positions of the cyclobutane ring can also provide critical information for assigning the relative stereochemistry.

Reaction Monitoring: NMR is a powerful technique for real-time monitoring of the chemical reactions used to synthesize the compound. beilstein-journals.orgresearchgate.net By acquiring spectra at various time points, researchers can track the consumption of starting materials and the formation of the product, allowing for precise determination of reaction kinetics and optimization of reaction conditions like temperature and time. beilstein-journals.orgresearchgate.net Flow NMR, where the reaction mixture flows through the spectrometer, can provide more accurate kinetic data compared to traditional static measurements. beilstein-journals.org

Table 1: Representative NMR Data for Structural Elucidation Note: This table contains hypothetical data based on typical chemical shifts for analogous structures.

Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (Hz) Assignment
¹H 7.30-7.40 m - Aromatic CH
¹H 6.95-7.10 m - Aromatic CH
¹H 3.80-3.95 p J = ~8 Hz CH-N
¹H 3.45-3.60 m - CH-Ar
¹H 2.50-2.65 m - CH₂
¹H 2.20-2.35 m - CH₂
¹³C 162.5 d J = ~245 Hz C-F
¹³C 144.1 d J = ~7 Hz C-C(H)-C
¹³C 130.4 d J = ~8 Hz Ar-CH
¹³C 123.0 s - Ar-CH
¹³C 115.0 d J = ~21 Hz Ar-CH
¹³C 113.5 d J = ~22 Hz Ar-CH
¹³C 48.5 s - CH-N
¹³C 38.7 s - CH-Ar

Mass spectrometry (MS) is used to determine the molecular weight of 3-(3-Fluorophenyl)cyclobutan-1-amine and to identify its metabolites in research samples. High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent compound and its metabolites. nih.govijpras.com

The key applications of MS include:

Molecular Weight Confirmation: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) sources are typically used to ionize the molecule. The resulting mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the free base (165.10 g/mol ). uni.lu

Metabolite Identification: In preclinical studies, identifying the metabolic fate of a compound is essential. Samples from in vitro (e.g., liver microsomes) or in vivo (e.g., plasma, urine) studies are analyzed, typically by liquid chromatography-mass spectrometry (LC-MS). nih.gov Data mining tools search for potential metabolites by identifying mass shifts from the parent drug that correspond to common biotransformations. nih.govwaters.com The high-resolution data and the resulting fragmentation patterns from tandem MS (MS/MS) experiments help to elucidate the structures of these metabolites. nih.gov For example, an increase in mass of 15.9949 Da would suggest an oxidation (hydroxylation) event. nih.gov

Table 2: Predicted m/z Values for Adducts of 3-(3-Fluorophenyl)cyclobutan-1-amine

Adduct Predicted m/z
[M+H]⁺ 166.10266
[M+Na]⁺ 188.08460
[M+NH₄]⁺ 183.12920
[M+K]⁺ 204.05854

Data sourced from PubChemLite. uni.lu

Table 3: Common Metabolic Biotransformations and Corresponding Mass Shifts

Biotransformation Mass Shift (Da) Potential Metabolite
Oxidation (Hydroxylation) +15.9949 Hydroxylated derivative on phenyl or cyclobutane ring
N-dealkylation N/A Not applicable for primary amine
Glucuronidation +176.0321 Glucuronide conjugate at the amine

Chromatographic Techniques for Purity Assessment and Isomer Separation in Research

Chromatography is the cornerstone of purification and purity analysis in chemical research. For this compound, various chromatographic techniques are essential to ensure the material used in studies is of high purity and, crucially, to separate and quantify its different stereoisomers.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of a compound. A reversed-phase HPLC (RP-HPLC) method is typically developed for routine analysis. In this method, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica) and eluted with a polar mobile phase.

A typical RP-HPLC method would involve:

Stationary Phase: A C18 column is commonly used.

Mobile Phase: A gradient or isocratic mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with an additive such as formic acid or trifluoroacetic acid to improve peak shape.

Detection: A UV detector set at a wavelength where the phenyl ring shows strong absorbance (e.g., 254 nm).

The purity is determined by integrating the area of all peaks in the chromatogram; the purity percentage is calculated as the area of the main peak divided by the total area of all peaks.

Table 4: Example HPLC Purity Analysis Report

Peak No. Retention Time (min) Area Area % Identity
1 2.15 15,234 0.25 Impurity A
2 4.88 5,989,102 99.65 3-(3-Fluorophenyl)cyclobutan-1-amine

Since 3-(3-Fluorophenyl)cyclobutan-1-amine contains chiral centers, it exists as a pair of enantiomers. Because enantiomers often have different pharmacological effects, it is critical to separate and quantify them. sigmaaldrich.com Chiral chromatography is the definitive method for this purpose. sigmaaldrich.commdpi.com

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are highly effective for separating a wide range of chiral amines. mdpi.comyakhak.orgnih.gov The analysis allows for the determination of the enantiomeric excess (% ee), which is a measure of the chiral purity.

Key aspects of a chiral HPLC method include:

Chiral Stationary Phase: A column such as CHIRALCEL® OD-H or LUX® Cellulose-3 is selected based on screening experiments. mdpi.com

Mobile Phase: Typically, a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (B130326) or ethanol (B145695) is used. yakhak.orgnih.gov Small amounts of an amine additive (e.g., diethylamine) may be added to improve peak shape and resolution. nih.gov

Quantification: The % ee is calculated from the areas of the two enantiomer peaks (E1 and E2) using the formula: % ee = [|Area(E1) - Area(E2)| / (Area(E1) + Area(E2))] x 100.

Table 5: Hypothetical Chiral HPLC Separation Data

Enantiomer Retention Time (min) Area Enantiomeric Purity
Enantiomer 1 8.21 1,485,000 99.0%
Enantiomer 2 9.54 15,000 1.0%

| Enantiomeric Excess (ee) | - | - | 98.0% |

Quantitative Analysis in Preclinical Research Matrices

To understand the pharmacokinetic profile of this compound, it is necessary to accurately measure its concentration over time in biological fluids from preclinical studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of quantitative analysis due to its high sensitivity, selectivity, and speed. mdpi.comnih.gov

The development of a quantitative LC-MS/MS method involves:

Sample Preparation: Biological samples like plasma or serum are complex. The compound must be extracted from the matrix, typically through protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE), to remove interferences. nih.gov

LC-MS/MS Analysis: The extracted sample is analyzed using an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. This involves selecting a specific precursor ion (e.g., the [M+H]⁺ ion of the parent compound) and monitoring a specific product ion that is formed upon fragmentation. This highly specific transition ensures that only the compound of interest is quantified.

Quantification: A calibration curve is generated by analyzing samples with known concentrations of the compound. An internal standard, often a stable isotope-labeled version of the analyte, is used to correct for variations in sample processing and instrument response. The concentration in unknown samples is then determined from this curve.

Table 6: Typical Parameters for a Quantitative LC-MS/MS Method

Parameter Description
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Analyte) e.g., m/z 166.1 -> 149.1
MRM Transition (Internal Std) e.g., m/z 171.1 -> 154.1 (for a D5-labeled standard)
LC Column C18, e.g., 50 x 2.1 mm, 1.8 µm
Mobile Phase Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)
Linear Range e.g., 0.5 - 1000 ng/mL in plasma

Applications As a Research Tool and Scaffold in Chemical Biology and Drug Discovery

Development as Molecular Probes for Biological Target Identification

Molecular probes are essential tools for identifying and validating biological targets in drug discovery. The structural characteristics of 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride make it an intriguing candidate for the development of such probes. The fluorine atom on the phenyl ring can serve as a sensitive reporter for ¹⁹F NMR-based screening, a technique that has gained popularity for its high sensitivity and robustness in detecting ligand-target interactions. nih.gov Furthermore, the amine group provides a convenient handle for the attachment of reporter groups, such as fluorophores or affinity tags, which are necessary for various biochemical assays and imaging techniques. The development of derivatives of this compound could lead to novel probes for studying specific biological targets, such as the dopamine (B1211576) transporter, where structurally related molecules have shown binding affinity. nih.gov

The design of effective pharmacological probes requires a balance of properties, including target affinity, selectivity, and appropriate pharmacokinetics to reach the target in a biological system. nih.gov The 3-(3-fluorophenyl)cyclobutan-1-amine scaffold offers a foundation for systematically modifying these properties. For instance, the substitution pattern on the phenyl ring and the stereochemistry of the cyclobutane (B1203170) core can be altered to fine-tune binding interactions and selectivity for a protein of interest.

Table 1: Key Properties for Molecular Probe Development

PropertySignificance in Probe DesignContribution of this compound
Target AffinityEnables detection and study of the biological target.The scaffold can be modified to achieve high affinity for specific targets.
SelectivityMinimizes off-target effects and ensures that the observed biological response is due to interaction with the intended target.The rigid cyclobutane core can confer conformational constraint, leading to improved selectivity.
Reporter Group CompatibilityAllows for the attachment of detectable tags (e.g., fluorine, fluorophores, biotin).The primary amine serves as a versatile point of attachment for various reporter groups.
Physicochemical PropertiesInfluences solubility, cell permeability, and distribution in biological systems. nih.govThe fluorine atom and hydrochloride salt form can modulate properties like lipophilicity and aqueous solubility. nih.govvulcanchem.com

Utility in Scaffold Hopping and Lead Optimization Research

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel chemical series with improved properties by replacing the core structure of a known active compound while retaining its biological activity. openmedicinalchemistryjournal.com The 3-(3-fluorophenyl)cyclobutan-1-amine scaffold is particularly valuable in this context due to the desirable characteristics of the cyclobutane ring. As a saturated, three-dimensional motif, the cyclobutane core is considered a bioisostere for more traditional, planar aromatic rings. namiki-s.co.jp This substitution can lead to significant improvements in physicochemical properties, such as increased solubility and metabolic stability, which are critical aspects of lead optimization. nih.gov

The incorporation of a fluorine atom on the phenyl ring offers additional advantages for lead optimization. Fluorine substitution can block sites of metabolism, thereby enhancing the metabolic stability and half-life of a compound. nih.gov It can also modulate the basicity (pKa) of the amine group, which in turn affects the compound's binding to its target and its pharmacokinetic profile. nih.gov The rigid nature of the cyclobutane ring restricts the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for the target protein. researchgate.net

Table 2: Comparison of Scaffolds in Lead Optimization

Scaffold TypeCommon CharacteristicsAdvantages of 3-(3-Fluorophenyl)cyclobutan-1-amine Scaffold
Planar Aromatic RingsOften associated with poor solubility, high metabolic liability, and potential for off-target effects.The 3D cyclobutane core improves solubility and metabolic stability while providing novel intellectual property. namiki-s.co.jp
Flexible Aliphatic ChainsCan adopt multiple conformations, leading to a loss of entropy upon binding and potentially lower affinity.The constrained cyclobutane ring reduces conformational flexibility, which can enhance binding affinity and selectivity. researchgate.net
Non-fluorinated AnalogsMay be susceptible to metabolic oxidation at various positions.The fluorine atom can block metabolic pathways and fine-tune electronic properties for improved target interaction. nih.gov

Role in Fragment-Based Drug Discovery (FBDD) Strategies

Fragment-based drug discovery (FBDD) has become a powerful approach for identifying starting points for drug development. nih.gov This method relies on screening small, low-molecular-weight compounds (fragments) that can be elaborated into more potent lead molecules. nih.gov The cyclobutane moiety is considered an underrepresented yet attractive three-dimensional (3D) scaffold for FBDD libraries. nih.govnih.gov this compound fits the profile of an ideal fragment due to its low molecular weight and three-dimensional character.

The trend in FBDD is moving away from flat, two-dimensional fragments towards more complex, 3D structures. namiki-s.co.jp The rationale behind this shift is that 3D fragments can explore a larger and more diverse chemical space, potentially leading to hits with better initial potency and selectivity. nih.gov The cyclobutane core of this compound provides a rigid, non-planar scaffold that can present its substituents in well-defined vectors, facilitating optimal interactions with a protein's binding site. nih.gov The amine and fluorophenyl groups serve as functional handles that can be used for fragment growing or linking strategies. nih.gov

Table 3: Properties of 3-(3-Fluorophenyl)cyclobutan-1-amine as a Fragment

Property"Rule of Three" Guideline for FragmentsEstimated Properties for 3-(3-Fluorophenyl)cyclobutan-1-amine
Molecular Weight≤ 300 Da~165 g/mol (free base) uni.lu
cLogP≤ 3~1.7 (predicted) uni.lu
Hydrogen Bond Donors≤ 31 (amine group)
Hydrogen Bond Acceptors≤ 31 (fluorine atom)
Rotatable Bonds≤ 31

Contribution to the Expansion of Chemical Space for Bioactive Molecules

The exploration of novel chemical space is a central theme in modern drug discovery. For many years, medicinal chemistry has been dominated by compounds with a high proportion of sp²-hybridized carbon atoms, often resulting in flat, aromatic structures. There is a growing recognition that increasing the fraction of sp³-hybridized carbons (Fsp³) can lead to molecules with more favorable drug-like properties. namiki-s.co.jp

This compound, with its sp³-rich cyclobutane core, is an excellent example of a building block that helps to expand the accessible chemical space for bioactive molecules. nih.govnih.gov The 1,3-disubstituted pattern on the cyclobutane ring provides a defined spatial arrangement of the functional groups, which is distinct from what can be achieved with linear or aromatic scaffolds. bioorganica.com.ua The synthesis of libraries based on this and related cyclobutane scaffolds allows for the systematic exploration of three-dimensional space, which can be crucial for targeting complex protein-protein interactions or challenging enzyme active sites. nih.govnih.gov

Preclinical Model System Studies for Mechanistic Insights

While specific preclinical studies on this compound for mechanistic insights are not extensively documented in the public domain, compounds containing the cyclobutane scaffold are utilized in such research. acs.org The rigid nature of the cyclobutane ring can be exploited to lock a molecule into a specific conformation, which can then be used to probe the structural requirements of a biological target. researchgate.net By comparing the activity of cis and trans isomers of cyclobutane-containing compounds, researchers can gain valuable information about the topology of a binding site.

In preclinical studies, fluorinated compounds like this compound can also be used to investigate drug metabolism. The fluorine atom can be strategically placed to block potential sites of metabolic attack, and the resulting changes in the metabolic profile can provide insights into the enzymes responsible for the compound's clearance. nih.gov Furthermore, the development of radiolabeled versions of this compound, for example with ¹⁸F, could enable its use in positron emission tomography (PET) imaging studies to investigate its distribution and target engagement in vivo. nih.gov

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Cyclobutane (B1203170) Scaffold Design

The design of novel molecular structures has been significantly advanced by the integration of artificial intelligence (AI) and machine learning (ML). nih.govspringernature.com These computational tools are being applied to the design of new chemical entities built upon scaffolds like cyclobutane, offering a path to rapidly explore vast chemical spaces. nih.gov

Generate Novel Scaffolds : AI models can propose new cyclobutane-containing cores with diverse substitution patterns, moving beyond known chemical motifs. digitellinc.com

Optimize Properties : By incorporating multi-parameter optimization, ML algorithms can design analogues of 3-(3-Fluorophenyl)cyclobutan-1-amine with predicted improvements in properties like target affinity, selectivity, or metabolic stability. springernature.com

Scaffold Hopping : AI can identify structurally novel scaffolds that mimic the three-dimensional pharmacophore of a known active compound, potentially leading to molecules with entirely new intellectual property profiles. springernature.com

Deep learning models, particularly those using recurrent neural networks (RNNs) and long short-term memory (LSTM) units, are trained using molecular representations like SMILES strings to generate new, valid chemical structures. nih.govnih.gov This approach allows for the creation of focused libraries of virtual compounds around a core scaffold, such as 3-substituted cyclobutylamine, which can then be prioritized for synthesis based on predicted activity and synthetic accessibility. nih.gov

Table 1: Applications of AI/ML in Cyclobutane Scaffold Design

Application Area AI/ML Technique Potential Outcome for Cyclobutane Scaffolds
Novel Structure Generation Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) Creation of unique and diverse cyclobutane-based molecules not previously synthesized. mdpi.com
Property Prediction Deep Neural Networks (DNNs), Graph Convolutional Networks (GCNs) Accurate prediction of biological activity, selectivity, and pharmacokinetic properties for virtual analogues. nih.gov
Lead Optimization Reinforcement Learning, Active Learning Iterative design of compounds with optimized profiles for specific research targets. nih.govspringernature.com
Synthetic Route Planning Retrosynthesis Prediction Algorithms Identification of viable and efficient synthetic pathways for novel, computationally designed cyclobutane derivatives. nih.gov

Exploration of Novel Synthetic Pathways for Diversification

The rigid, puckered conformation of the cyclobutane ring presents both a challenge and an opportunity for synthetic chemists. pharmablock.com The development of novel synthetic methodologies is crucial for creating a diverse range of analogues of 3-(3-Fluorophenyl)cyclobutan-1-amine, allowing for a thorough exploration of its structure-activity relationships (SAR).

Recent advances in organic synthesis have opened up new avenues for constructing and functionalizing the cyclobutane core. Key strategies include:

[2+2] Cycloadditions : Photochemical [2+2] cycloadditions remain a fundamental method for forming the cyclobutane ring. researchgate.net Modern variations using visible-light photocatalysis offer milder and more efficient conditions, expanding the scope of accessible structures. researchgate.net

C–H Functionalization : Direct functionalization of carbon-hydrogen bonds on the cyclobutane ring is a powerful strategy for late-stage diversification. acs.org This approach avoids the need for pre-functionalized starting materials and allows for the introduction of new substituents onto a pre-formed cyclobutane core. acs.org

Strain-Release-Driven Syntheses : Utilizing highly strained precursors like bicyclo[1.1.0]butanes (BCBs) provides a versatile entry point to complex, polysubstituted cyclobutanes under mild, photoredox-mediated conditions. nih.gov This allows for the incorporation of diverse functional groups. nih.gov

These innovative synthetic methods enable the creation of libraries of compounds with systematic variations. For example, by modifying the phenyl ring, the amine functionality, or the stereochemistry of the cyclobutane core, researchers can fine-tune the compound's properties.

Table 2: Modern Synthetic Strategies for Cyclobutane Diversification

Synthetic Strategy Description Advantage for Diversification
Photoredox Catalysis Utilizes visible light to initiate radical-based transformations under mild conditions. researchgate.netnih.gov High functional group tolerance, enabling the use of a wide range of starting materials.
Direct C-H Functionalization Selectively converts C-H bonds to C-C or C-heteroatom bonds on the cyclobutane scaffold. acs.org Allows for late-stage modification of complex molecules, rapidly generating analogues.
Strain-Release Cascades Employs strained molecules like bicyclobutanes that undergo ring-opening reactions to form functionalized cyclobutanes. nih.gov Provides access to polysubstituted and structurally complex cyclobutane derivatives.
Organocatalysis Uses small organic molecules to catalyze enantioselective ring-forming reactions. nih.gov Enables precise control over the stereochemistry of the resulting cyclobutane products.

Development of Next-Generation Analogues with Enhanced Selectivity for Research Targets

A primary goal in medicinal chemistry research is the development of molecular probes with high selectivity for their intended biological target. For compounds like 3-(3-Fluorophenyl)cyclobutan-1-amine, which may interact with monoamine transporters, achieving selectivity between transporter subtypes (e.g., for the dopamine (B1211576) transporter over the serotonin (B10506) or norepinephrine (B1679862) transporters) is critical for use as a precise research tool. nih.gov

The development of next-generation analogues hinges on detailed structure-activity relationship (SAR) studies. nih.gov By systematically modifying the structure of the parent compound and evaluating the impact on biological activity, researchers can identify key molecular features that govern potency and selectivity. The rigid cyclobutane scaffold serves as a fixed platform to orient the key pharmacophoric elements—the amine and the fluorophenyl group—in a defined spatial arrangement. nih.gov

Strategies for enhancing selectivity include:

Conformational Restriction : The inherent rigidity of the cyclobutane ring already limits the conformational freedom of the molecule. pharmablock.com Introducing additional substituents can further lock the molecule into a specific conformation that is preferentially recognized by one target over others.

Bioisosteric Replacement : The fluorine atom on the phenyl ring can be moved to different positions (ortho, para) or replaced with other functional groups (e.g., cyano, trifluoromethyl) to probe interactions within the target's binding pocket. nih.gov

Exploitation of Non-conserved Residues : Molecular modeling of target proteins can reveal differences in the amino acid residues lining the binding sites of different targets. acs.orgidrblab.org Analogues can be designed to form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with these non-conserved residues, thereby conferring selectivity. acs.org

For instance, SAR studies on related transporter inhibitors have shown that modifications to the aromatic ring and the nature of the amine substituent can dramatically alter the selectivity profile. nih.govnih.gov Applying this knowledge to the 3-(3-Fluorophenyl)cyclobutan-1-amine scaffold could lead to the discovery of analogues with significantly enhanced selectivity.

Investigation of Polypharmacology within Research Models

Polypharmacology refers to the ability of a single compound to interact with multiple biological targets. idrblab.org While often viewed as a source of off-target effects, a well-characterized polypharmacological profile can be advantageous in studying complex systems where modulating multiple nodes in a network may be desirable. acs.org Compounds that act as triple reuptake inhibitors (TRIs), simultaneously blocking the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, are a prime example of designed polypharmacology. nih.govnih.gov

Given the structural similarity of 3-(3-Fluorophenyl)cyclobutan-1-amine to known monoamine reuptake inhibitors, it is plausible that it possesses a polypharmacological profile. Future research will likely focus on characterizing its activity across a panel of related targets. Understanding the compound's selectivity profile—its relative affinity for DAT, NET, and SERT—is a critical first step. acs.org

Molecular simulation and computational analysis are powerful tools for investigating the structural basis of polypharmacology. acs.org By modeling the binding of a ligand like 3-(3-Fluorophenyl)cyclobutan-1-amine to the crystal structures or homology models of different transporters, researchers can identify key interactions that determine its binding affinity and selectivity. acs.orgidrblab.org These studies can pinpoint specific amino acid residues, or "Warm Spots," within the binding sites that are crucial for ligand recognition and selectivity across the transporter family. nih.govacs.org A comprehensive understanding of this compound's polypharmacology is essential for the accurate interpretation of results from in vitro and in vivo research models.

Q & A

Q. What are the recommended methods for synthesizing 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride in academic research?

A common approach involves reductive amination of 3-(3-fluorophenyl)cyclobutanone using sodium borohydride (NaBH₄) in methanol, followed by acidification with hydrochloric acid (HCl) to yield the hydrochloride salt. This method ensures high purity (>95%) and avoids side reactions like over-reduction . Reaction optimization should prioritize inert conditions (argon atmosphere) to prevent oxidation of intermediates.

Q. How should researchers characterize the molecular structure of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm cyclobutane ring geometry and fluorophenyl substitution patterns.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., 201.6 g/mol for related cyclobutane derivatives) .
  • X-ray Crystallography: For absolute stereochemical confirmation, though crystallization may require slow evaporation in polar aprotic solvents .

Q. What safety protocols are critical when handling this compound?

  • Storage: Keep in a dry, ventilated area at 2–8°C in airtight, corrosion-resistant containers to prevent moisture absorption and degradation .
  • PPE: Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to potential irritation or toxicity .
  • Spill Management: Absorb spills with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste .

Q. What solubility and stability data are available for this compound?

  • Solubility: Highly soluble in polar solvents (e.g., water, methanol) due to the hydrophilic hydrochloride moiety. Limited solubility in non-polar solvents (e.g., hexane) .
  • Stability: Degrades under prolonged UV exposure or high temperatures (>40°C). Stability studies recommend refrigeration and protection from light .

Advanced Research Questions

Q. How can computational modeling be integrated into the experimental design for optimizing reaction conditions?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example:

  • Reaction Path Search: Identify intermediates in the reductive amination process to minimize byproducts .
  • Solvent Optimization: COSMO-RS simulations to select solvents that enhance yield and reduce energy barriers .

Q. What strategies resolve contradictions in biological activity data for this compound?

  • Cross-Validation: Compare results across multiple assays (e.g., enzyme inhibition vs. cell-based assays) to confirm target specificity.
  • Impurity Profiling: Use HPLC-MS to rule out interference from synthetic byproducts (e.g., unreacted ketone intermediates) .
  • Dose-Response Analysis: Ensure activity is concentration-dependent and reproducible across replicates .

Q. How can researchers assess the environmental impact of this compound?

  • Ecotoxicity Testing: Follow OECD guidelines for acute aquatic toxicity (e.g., Daphnia magna assays) .
  • Degradation Studies: Monitor hydrolysis/photolysis rates under simulated environmental conditions (pH 5–9, UV light) .
  • Bioaccumulation Potential: Calculate logP values (e.g., XlogP ~2.2 for analogous compounds) to predict persistence .

Q. What advanced analytical techniques are suitable for quantifying trace impurities?

  • LC-HRMS: Detect sub-ppm impurities (e.g., des-fluoro byproducts) with high sensitivity .
  • GC-MS Headspace Analysis: Identify volatile degradation products after accelerated stability testing .
  • NMR Relaxometry: Quantify amorphous vs. crystalline impurities in bulk samples .

Q. How can reaction engineering improve scalability for this compound?

  • Flow Chemistry: Continuous flow reactors enhance heat/mass transfer during exothermic reduction steps, minimizing side reactions .
  • Process Analytical Technology (PAT): In-line FTIR monitors reaction progress in real time, ensuring consistent product quality .

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Reactant of Route 1
3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.